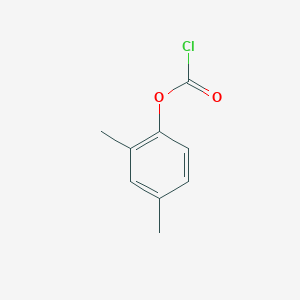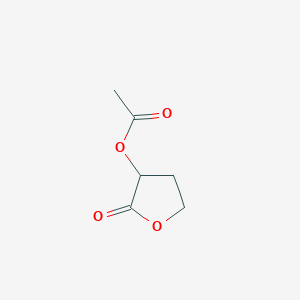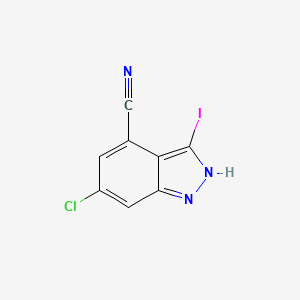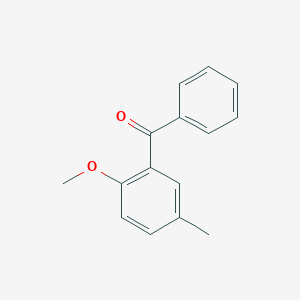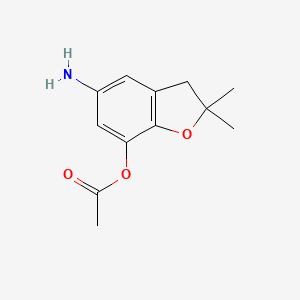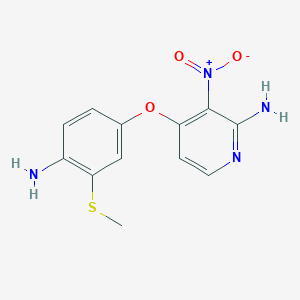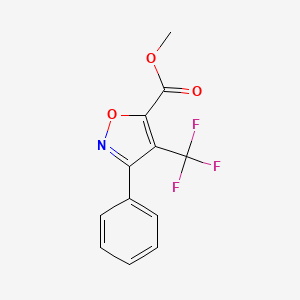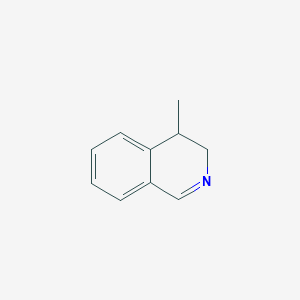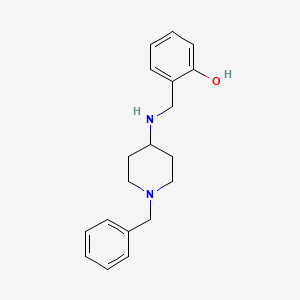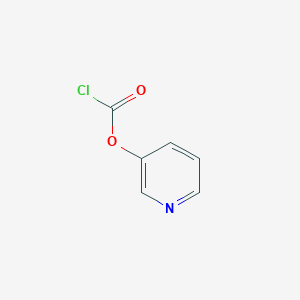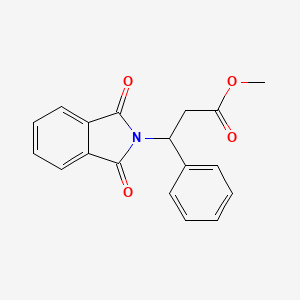
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate
Übersicht
Beschreibung
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate is an organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide group attached to a phenylpropionate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with a primary amine to form the phthalimide intermediate. This intermediate is then reacted with methyl 3-phenylpropionate under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of methyl 3-phthalimido-3-phenylpropionate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 3-phthalimido-3-phenylpropionate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-phenylpropionate
- Phthalimide
- Methyl 3-phthalimido-3-butylpropionate
Uniqueness
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate is unique due to the combination of the phthalimide and phenylpropionate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H15NO4 |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C18H15NO4/c1-23-16(20)11-15(12-7-3-2-4-8-12)19-17(21)13-9-5-6-10-14(13)18(19)22/h2-10,15H,11H2,1H3 |
InChI-Schlüssel |
QLDFENBFMXEOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

